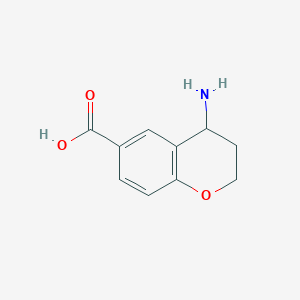

4-Aminochroman-6-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13) |

InChI Key |

WCHNXUHUVRIZIC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminochroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the chroman ring can be formed via an intramolecular Friedel-Crafts alkylation. The amino group can be introduced through nitration followed by reduction, and the carboxylic acid group can be added via carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminochroman-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Aminochroman-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Aminochroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings and Discussion

- Substituent Effects : Fluorine and chlorine atoms increase electronegativity, altering reactivity and bioavailability . Methyl groups may improve lipophilicity.

- Synthetic Efficiency: Chroman derivatives like the fluorinated analog achieve high yields (up to 92%), suggesting robust synthetic routes for this class . Quinoline and pyrimidine derivatives often require specialized conditions, such as chlorination or condensation reactions .

Biological Activity

4-Aminochroman-6-carboxylic acid (also known as 4-amino-2,3-dihydro-1H-chromen-6-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 4-aminocroman-6-carboxylic acid features a chroman backbone with an amino group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 4-aminocroman-6-carboxylic acid exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (COLO201). The compound induces cell cycle arrest and apoptosis in these cells, suggesting its potential as a chemotherapeutic agent.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Induces apoptosis and cell cycle arrest |

| COLO201 | 30 | Blocks DNA synthesis; G1 phase arrest |

| SNU-1 | 20 | Apoptotic pathway activation |

Antimicrobial Activity

This compound has also shown antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The mechanisms through which 4-aminocroman-6-carboxylic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation.

Study on Cancer Cell Lines

A pivotal study published in MDPI demonstrated the cytotoxic effects of 4-aminocroman-6-carboxylic acid on several cancer cell lines. The study revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of the compound against clinical isolates. Results indicated that it effectively inhibited the growth of multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.